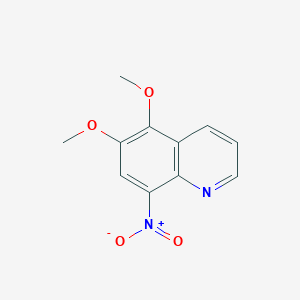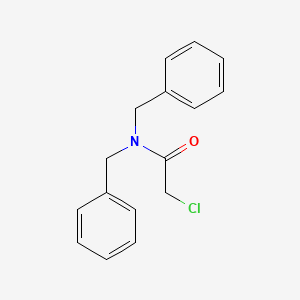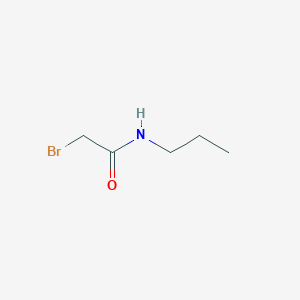
2,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C21H26N2O . It is offered by various chemical suppliers for research and experimental use .
Chemical Reactions Analysis
The specific chemical reactions involving 2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone are not provided in the search results . For detailed reaction mechanisms and conditions, it is recommended to refer to specialized chemical literature.Physical And Chemical Properties Analysis
2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone has a molecular weight of 322.44 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Photoremovable Protecting Group for Carboxylic Acids
2,5-Dimethylphenacyl esters, closely related to the compound of interest, have been studied for their potential as photoremovable protecting groups for carboxylic acids. This application is crucial in organic synthesis and biochemistry, particularly for "caged compounds." The photorelease process is initiated by efficient photoenolization, with quantum yields indicating higher efficiency in nonpolar solvents. This characteristic could be fundamental in the development of light-sensitive protective groups for controlled release in chemical reactions (Zabadal et al., 2001).
Environmental Applications
A novel approach to removing benzophenone-4 from water involved the use of tertiary amine-functionalized crosslinking polymeric resins. Although not directly related to 2,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, this study underscores the broader context of benzophenone derivatives in environmental remediation. The one-step fabrication method used in this research aligns with principles of cleaner production and environmental sustainability (Zhou et al., 2018).
Photocycloaddition Reactions
The solid-state photocycloaddition reactions of certain dimethyl-pyrones with benzophenone have shown high site- and regioselectivity. These reactions, facilitated in the solid state, highlight the potential use of benzophenone derivatives in synthesizing complex organic compounds with specific structural configurations. The effectiveness of these reactions in solid state compared to solutions points to innovative pathways in organic synthesis (Wang et al., 2007).
Catalytic Applications
A sulfonated Schiff base dimethyltin(IV) coordination polymer demonstrated its use as a catalyst for Baeyer–Villiger oxidation under environmentally friendly conditions. Although this research does not directly involve this compound, it presents a precedent for the utility of benzophenone derivatives in catalysis, potentially opening avenues for the compound to serve as a catalyst or a part of catalytic systems (Martins et al., 2016).
Synthesis of Functionalized Benzophenones
Chromones reacted with dimethyl acetonedicarboxylate led to the synthesis of functionalized benzophenones, showcasing the versatility of benzophenone derivatives in synthesizing a range of organic compounds. This study exemplifies the role of benzophenone derivatives in facilitating complex organic reactions, which could be relevant to the chemical behavior and utility of this compound (Terzidis et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-8-9-17(2)20(14-16)21(24)19-7-5-4-6-18(19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXLVZSJMRIPNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643878 |
Source


|
| Record name | (2,5-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-17-0 |
Source


|
| Record name | Methanone, (2,5-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1360395.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1360396.png)







![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360408.png)



